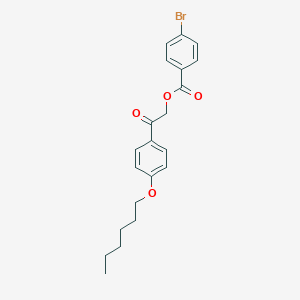![molecular formula C21H17N3O2 B274129 N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide](/img/structure/B274129.png)
N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide, also known as BPHA, is a novel compound that has gained attention in scientific research due to its potential therapeutic properties. BPHA is a small molecule that has been synthesized and studied for its biological activities.
Wirkmechanismus
The mechanism of action of N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide is not fully understood. However, studies have suggested that N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide may exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases. N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide may also modulate the expression of certain genes involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects
N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide has also been shown to inhibit the migration and invasion of cancer cells. Furthermore, N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide has exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide has also been shown to have anti-microbial activity against several strains of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide has several advantages for lab experiments. N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for studying intracellular targets. N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide is also relatively easy to synthesize and purify, which makes it a cost-effective compound for lab experiments. However, there are also limitations to using N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide in lab experiments. N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide may have limited solubility in certain solvents, which may affect its bioavailability and efficacy. Additionally, N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide. One potential area of research is to investigate the efficacy of N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide in animal models of cancer and inflammation. Another area of research is to investigate the molecular targets of N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide and its mechanism of action. Additionally, it may be worthwhile to investigate the pharmacokinetics and pharmacodynamics of N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide in vivo to determine its potential therapeutic applications. Finally, it may be beneficial to explore the structure-activity relationship of N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide and develop analogs with improved efficacy and bioavailability.
Conclusion
In conclusion, N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide is a novel compound that has gained attention in scientific research due to its potential therapeutic properties. N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide has been synthesized and studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide has several advantages for lab experiments, including its small size and ease of synthesis. However, there are also limitations to using N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide in lab experiments, such as its limited solubility and potential off-target effects. There are several future directions for research on N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide, including investigating its efficacy in animal models, identifying its molecular targets, and developing analogs with improved efficacy.
Synthesemethoden
N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide can be synthesized through several methods, including the reaction of 4-aminobenzoyl chloride with 2-benzylidenehydrazinecarboxamide in the presence of a base. Another method involves the reaction of 4-aminobenzoyl chloride with benzylidenehydrazinecarboxamide in the presence of a base and a coupling agent. The purity and yield of N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide can be improved by recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide has been studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. In vitro studies have shown that N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide has exhibited anti-microbial activity against several strains of bacteria and fungi.
Eigenschaften
Produktname |
N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide |
|---|---|
Molekularformel |
C21H17N3O2 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
4-benzamido-N-[(E)-benzylideneamino]benzamide |
InChI |
InChI=1S/C21H17N3O2/c25-20(17-9-5-2-6-10-17)23-19-13-11-18(12-14-19)21(26)24-22-15-16-7-3-1-4-8-16/h1-15H,(H,23,25)(H,24,26)/b22-15+ |
InChI-Schlüssel |
DZEVELIIBGSXCE-PXLXIMEGSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(Z)-(3-bromophenyl)methylideneamino]pyridine-2-carboxamide](/img/structure/B274057.png)


![3-(1,1-dioxidotetrahydro-3-thienyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B274065.png)
![6-[6-chloro-3-[[(Z)-(4-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridin-2-yl]sulfanyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B274066.png)
![(4Z)-4-[(2-methoxyanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274067.png)
![(4Z)-4-[(4-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274068.png)
![(4Z)-4-[[2-(1,3-benzothiazol-2-yl)hydrazinyl]methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274069.png)
![4-chloro-N'-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethylidene]benzohydrazide](/img/structure/B274072.png)

![3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B274076.png)